molecular formula C17H16N2O B1199539 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 67000-27-5

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1199539
CAS No.: 67000-27-5
M. Wt: 264.32 g/mol
InChI Key: AOFZRKYYWGXJES-UHFFFAOYSA-N
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Description

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure .

Future Directions

The future directions for research on “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of focal adhesion kinase (FAK), a protein tyrosine kinase involved in cell survival signaling . This interaction decreases FAK autophosphorylation, leading to reduced cancer cell viability and tumor growth . Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole may interact with other signaling molecules, influencing cellular processes.

Cellular Effects

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease the viability and clonogenicity of cancer cells, induce apoptosis, and inhibit tumor growth in vivo . These effects are mediated through the inhibition of FAK autophosphorylation and subsequent downstream signaling pathways.

Molecular Mechanism

The molecular mechanism of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically targets the Y397 site of FAK, inhibiting its autophosphorylation and reducing its kinase activity . This inhibition disrupts the interaction between FAK and Src family kinases, leading to decreased phosphorylation of downstream signaling molecules such as paxillin and p130CAS . Consequently, this results in cytoskeletal and morphological changes associated with reduced cell motility and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on FAK autophosphorylation and cancer cell viability are sustained over time

Dosage Effects in Animal Models

The effects of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it effectively inhibits FAK autophosphorylation and reduces tumor growth without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFZRKYYWGXJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217203
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67000-27-5
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary pharmacological activities reported for 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its derivatives?

A1: Studies have demonstrated that 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its derivatives, particularly esters and carbamates, exhibit a range of pharmacological activities, including:

  • Depressant activity: These compounds have shown the ability to reduce central nervous system activity in animal models [].
  • Antiarrhythmic activity: Research suggests potential in regulating heart rhythm disturbances [, ].
  • Analgesic activity: Studies indicate effectiveness in reducing pain perception in animal models [, ].
  • Hypotensive activity: These compounds have been observed to lower blood pressure [].
  • Platelet antiaggregating activity: In vitro studies have shown the ability to inhibit platelet aggregation, which is crucial in preventing blood clot formation [].

Q2: How does the introduction of a bromine atom at the 4-position of the pyrazole ring influence the biological activity of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole?

A2: The addition of a bromine atom at the 4-position of the pyrazole ring significantly impacts the biological activity of several derivatives. For example, the 4-bromo derivatives of 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrate notable analgesic activity in mice []. This modification highlights the importance of the 4-position in structure-activity relationships and suggests its potential for fine-tuning the pharmacological profile of these compounds.

Q3: What synthetic strategies are employed to prepare derivatives of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole?

A3: Several synthetic approaches have been explored for the preparation of diverse 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole derivatives:

  • Esterification and carbamate formation: Reacting 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative with various carboxylic acids or their derivatives leads to the formation of esters and carbamates. These derivatives exhibited a range of activities, including depressant, antiarrhythmic, analgesic, and anti-inflammatory effects [].
  • Ether synthesis: Reacting the sodium salt of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole with omega-chloroalkyldialkylamines yields dialkylaminoalkyl ethers. These derivatives showed hypotensive, depressant, antiarrhythmic, and analgesic activities [].
  • Cyanoethylation: This method introduces a cyanoethyl group, which can be further modified. For example, cyanoethylation followed by hydrolysis leads to carboxylic acid derivatives. These derivatives displayed activities like platelet antiaggregation, hypotensive effects, and antiarrhythmic properties [].
  • Amide and amine formation: Starting from appropriately protected 4-hydroxy derivatives, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines has been achieved []. These compounds exhibited platelet antiaggregating activity, surpassing or comparable to that of acetylsalicylic acid.

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